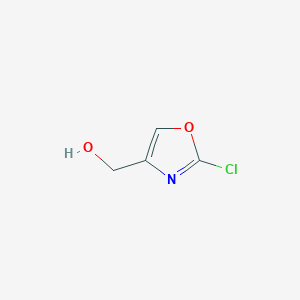

(2-Chlorooxazol-4-YL)methanol

描述

Significance of Oxazole (B20620) Scaffolds in Drug Discovery and Development

The oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, is a pivotal structural motif in medicinal chemistry. rsc.orgrsc.org Its unique physicochemical properties make it a valuable scaffold in drug design, capable of engaging in various non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions. rsc.org This versatility has led to the incorporation of oxazole moieties into a wide array of pharmaceuticals exhibiting a broad spectrum of biological activities, including antiviral, antifungal, antibacterial, anticancer, and anti-inflammatory effects. rsc.orgigi-global.com

The significance of oxazoles is underscored by their presence in numerous FDA-approved drugs. rsc.org For instance, Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring, used for treating osteoarthritis and rheumatoid arthritis. rsc.orgderpharmachemica.com The oxazole scaffold can also act as a bioisostere for other heterocyclic rings like thiazoles and imidazoles, allowing for the fine-tuning of a drug's pharmacological properties to improve potency, selectivity, and pharmacokinetic profiles. rsc.org The utility of oxazoles as intermediates for the synthesis of new chemical entities has grown in recent years, with researchers actively exploring novel oxazole derivatives for their therapeutic potential. d-nb.infonih.gov This has led to the development of numerous synthetic and plant-based drugs containing the oxazole motif. nih.gov The inherent biological activity and synthetic tractability of the oxazole nucleus continue to make it a prime target for the discovery and development of new therapeutic agents. nih.govtandfonline.com

Historical Context of Halogenated Heterocyclic Compounds in Chemical Research

Heterocyclic compounds, organic molecules containing at least one atom other than carbon within a ring structure, are fundamental to the chemistry of life and pharmaceutical science. sigmaaldrich.commsu.eduacs.org Many natural products, including vitamins and alkaloids, are based on heterocyclic structures. nih.govaskpharmacy.net The introduction of halogen atoms—such as chlorine, bromine, fluorine, and iodine—into these heterocyclic structures has been a historically significant strategy in medicinal chemistry and organic synthesis. sigmaaldrich.comjeyamscientific.in

Halogenated heterocycles are crucial as intermediates in the synthesis of more complex molecules. sigmaaldrich.comjeyamscientific.in The presence of a halogen atom can significantly alter the electronic properties of the ring, influencing its reactivity and allowing for further chemical modifications through reactions like palladium-catalyzed cross-coupling. jeyamscientific.in This strategy of using halogenated systems as scaffolds for creating novel compounds by sequentially replacing halogen atoms has been a powerful approach in drug discovery. dur.ac.uk An estimated 70% of pharmaceutical products are based on heterocyclic structures, and the incorporation of halogens is a common feature. dur.ac.uk For example, the introduction of two chlorine atoms into the arylimino-imidazolidine structure was found to be critical for the biological activity of the antihypertensive drug Clonidine. rsc.org The development of synthetic methodologies for halogenated heterocycles has been, and continues to be, a key area of research for producing new therapeutic agents. mdpi.comresearchgate.net

Rationale for Researching (2-Chlorooxazol-4-YL)methanol as a Versatile Chemical Intermediate

The compound this compound represents a confluence of the valuable structural features discussed: a biologically significant oxazole core and a reactive chloro-substituent. Its utility as a versatile chemical intermediate stems from the potential to leverage these features for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The chloro group at the 2-position of the oxazole ring provides a reactive handle for nucleophilic substitution or cross-coupling reactions, allowing for the introduction of various functional groups. google.com The methanol (B129727) group at the 4-position offers another site for chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups. molaid.com

The strategic placement of both a chloro and a methanol group on the oxazole scaffold makes this compound a valuable building block in combinatorial chemistry and lead optimization efforts. For example, it can be used in the synthesis of substituted oxazoles, which are known to possess a wide range of pharmacological activities. benthamdirect.comresearchgate.net The ability to selectively modify different positions of the molecule allows for the systematic exploration of the structure-activity relationships of novel compound libraries. This versatility makes this compound a compound of significant interest for researchers aiming to develop new drug candidates targeting a variety of diseases. google.com

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C4H4ClNO2 | 133.53 | 706789-06-2 |

| Oxaprozin | C18H15NO3 | 293.32 | 21256-18-8 |

| Clonidine | C9H9Cl2N3 | 230.10 | 4205-90-7 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chloro-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMQMGKNKSNKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463985 | |

| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706789-06-2 | |

| Record name | 2-Chloro-4-oxazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706789-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-CHLOROOXAZOL-4-YL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chlorooxazol 4 Yl Methanol

Precursor Synthesis and Routes to Ethyl 2-Chlorooxazole-4-carboxylate

The synthesis of (2-Chlorooxazol-4-YL)methanol fundamentally relies on the availability of its immediate precursor, Ethyl 2-chlorooxazole-4-carboxylate. The construction of the oxazole (B20620) ring is a critical step, and several classical methods can be adapted for this purpose. One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com

A plausible and widely applicable route to Ethyl 2-chlorooxazole-4-carboxylate begins with diethyl malonate. The general steps would involve:

Acylation: Reaction of diethyl malonate with a suitable acylating agent.

Formation of an α-acylamino ketone intermediate: This key intermediate is then formed through a series of steps, which may include halogenation followed by amidation.

Cyclodehydration: The intermediate undergoes acid-catalyzed cyclization to form the oxazole ring. Concentrated sulfuric acid is a common cyclodehydrating agent for this transformation. wikipedia.org

While specific literature detailing the exact synthesis of Ethyl 2-chlorooxazole-4-carboxylate is sparse, the principles of established oxazole syntheses provide a reliable framework. The reaction of diethyl malonate derivatives with dinucleophiles is a known method for creating substituted heterocyclic systems. nih.govsciforum.netbeilstein-journals.org The process requires careful control of reaction conditions to achieve the desired 2-chloro and 4-carboxylate substitution pattern on the oxazole core.

Reduction Strategies for Carboxylic Acid Esters to Alcohols in Oxazole Chemistry

The conversion of the stable ester functional group in Ethyl 2-chlorooxazole-4-carboxylate to a primary alcohol is the final and crucial step in synthesizing this compound. This transformation requires a potent reducing agent capable of reducing esters.

Diisobutylaluminium Hydride (DIBAL-H) Mediated Reduction

Diisobutylaluminium Hydride (DIBAL-H) is a powerful and selective reducing agent widely used in organic synthesis. commonorganicchemistry.com It is particularly noted for its ability to reduce esters to either aldehydes or primary alcohols, depending on the reaction conditions. masterorganicchemistry.com

Mechanism and Conditions: The reduction begins with the coordination of the Lewis acidic aluminum center of DIBAL-H to the carbonyl oxygen of the ester. This coordination activates the carbonyl group, making it more susceptible to nucleophilic attack by the hydride ion (H⁻) transferred from the DIBAL-H molecule. chemistrysteps.comyoutube.com This forms a stable tetrahedral intermediate.

To achieve full reduction to the primary alcohol, this compound, an excess of DIBAL-H is typically used, and the reaction is allowed to warm from a low initial temperature (e.g., -78 °C) to room temperature. organic-synthesis.com This allows for a second hydride transfer to occur after the initial intermediate collapses and forms an aldehyde. Solvents such as toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) are commonly employed for this reaction. commonorganicchemistry.com

| Parameter | Condition for Alcohol Synthesis | Rationale |

| Stoichiometry | >2 equivalents of DIBAL-H | Ensures complete reduction of the ester to the alcohol. |

| Temperature | Start at -78 °C, then warm to 0 °C or room temperature | Low temperature controls initial reactivity; warming promotes the second reduction step. organic-synthesis.com |

| Solvent | Anhydrous Toluene, THF, or DCM | Inert solvents that are compatible with the pyrophoric nature of DIBAL-H. commonorganicchemistry.com |

| Workup | Quench with methanol (B129727), followed by aqueous Rochelle's salt | Decomposes excess DIBAL-H and breaks up aluminum salt complexes for easier product isolation. organic-synthesis.com |

Alternative Reductive Approaches for Oxazole-4-carboxylates

While DIBAL-H is effective, other reducing agents can also accomplish the reduction of esters to primary alcohols.

Lithium Aluminum Hydride (LiAlH₄): This is a very strong and non-selective reducing agent that readily converts esters to primary alcohols. quimicaorganica.orglibretexts.orgmasterorganicchemistry.com The reaction is typically performed in anhydrous ethereal solvents like diethyl ether or THF. libretexts.org LiAlH₄ is more powerful than DIBAL-H but can be less selective if other reducible functional groups are present in the molecule. leah4sci.com Given the structure of the precursor, LiAlH₄ would be a highly effective, albeit aggressive, choice.

Sodium Borohydride (NaBH₄): Generally, NaBH₄ is considered too mild to reduce esters under standard conditions (e.g., in methanol or ethanol (B145695) at room temperature). libretexts.orgyoutube.comyoutube.com However, its reactivity can be enhanced. The use of high temperatures in solvents like diglyme, or the addition of Lewis acids (e.g., LiCl, CaCl₂) can facilitate the reduction of esters, including aromatic and activated esters. reddit.comepa.gov This approach offers a safer, more manageable alternative to pyrophoric hydrides like DIBAL-H and LiAlH₄, though it may require more forcing conditions. youtube.com

| Reducing Agent | Typical Solvent | Reactivity with Esters | Key Considerations |

| DIBAL-H | Toluene, Hexane (B92381), DCM | High (tunable by temperature) | Pyrophoric; can be selective for aldehyde or alcohol. masterorganicchemistry.comhpmcmanufacturer.com |

| LiAlH₄ | Diethyl ether, THF | Very High | Pyrophoric and highly reactive; reacts violently with water. masterorganicchemistry.comlibretexts.org |

| NaBH₄ | Methanol, Ethanol | Low (can be enhanced) | Safer to handle; requires elevated temperatures or additives. reddit.comepa.gov |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses primarily on the reduction step to maximize yield and purity while minimizing side reactions. Key parameters for optimization include:

Reagent Stoichiometry: Using the precise amount of reducing agent is critical. For DIBAL-H or LiAlH₄, an excess (typically 2-3 equivalents) is needed for complete conversion to the alcohol. Insufficient reagent may result in a mixture of starting material, the intermediate aldehyde, and the final product.

Temperature Control: For DIBAL-H reductions, precise temperature management is the most critical factor. Maintaining a very low temperature (-78 °C) during reagent addition prevents runaway reactions and improves selectivity. chemistrysteps.com A carefully controlled warming phase is then necessary to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. Quenching the reaction too early will lead to incomplete conversion, while extended reaction times may promote side product formation.

Quenching and Workup: The method used to quench the reaction and work up the product mixture can significantly impact the isolated yield. Slow, controlled addition of a quenching agent (like methanol or ethyl acetate) followed by treatment with aqueous solutions such as Rochelle's salt or dilute acid is crucial for safely neutralizing the reactive aluminum species and facilitating the isolation of the alcohol product. organic-synthesis.com

Scalability Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several important considerations.

Reagent Choice and Safety: The use of highly reactive and pyrophoric reagents like DIBAL-H and LiAlH₄ poses significant safety challenges at scale. These reagents require specialized handling equipment, inert atmosphere conditions, and rigorous temperature control to manage their high exothermicity. acs.orginnosyn.com While effective, their associated risks and costs can be substantial. Alternative, safer reagents like modified NaBH₄ systems may be preferable for industrial applications, even if they require higher temperatures. reddit.com

Thermal Management: The reduction of esters is a highly exothermic process. On a large scale, efficient heat dissipation is critical to prevent thermal runaways. Industrial reactors for such processes require advanced cooling systems. Continuous flow chemistry, where reagents are mixed in small, continuously flowing streams, offers superior heat and mass transfer compared to traditional batch reactors, making it an increasingly attractive option for scaling up hazardous reactions like DIBAL-H reductions. acs.orginnosyn.comresearchgate.net

Cost and Efficiency: The cost of reagents, solvents, and the energy required for cryogenic cooling are major factors in industrial-scale synthesis. DIBAL-H is relatively expensive, which could make the process less economically viable. hpmcmanufacturer.com High-yield reactions and efficient purification methods, such as crystallization over chromatographic separation, are essential for cost-effective production.

Process Robustness: A scalable process must be robust and reproducible. This involves developing a deep understanding of reaction parameters and their impact on yield and purity, ensuring consistent results from batch to batch. Detailed optimization and process safety studies are prerequisites for any industrial campaign. organic-synthesis.com

Chemical Transformations and Reactivity Studies of 2 Chlorooxazol 4 Yl Methanol

Reactivity at the Hydroxymethyl Group (Position 4)

The primary alcohol functionality of the hydroxymethyl group is a key site for various transformations, including esterification, etherification, derivatization, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

The hydroxyl group of (2-Chlorooxazol-4-yl)methanol can readily undergo esterification and etherification, common reactions for primary alcohols.

Esterification: The Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a standard procedure for converting this compound to its corresponding esters. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent, or water is removed as it forms. masterorganicchemistry.com Various acids can serve as catalysts, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This Sₙ2 reaction involves deprotonating the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. msu.edu Alternatively, methods have been developed for the chemoselective etherification of benzylic-type alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalyst such as dimethyl sulfoxide (B87167) (DMSO) in an alcohol solvent like methanol (B129727) or ethanol (B145695). organic-chemistry.org This approach can selectively target the benzylic-like hydroxyl group on the oxazole (B20620) ring. organic-chemistry.org

| Transformation | Typical Reagents | General Conditions | Expected Product |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Heat, often with removal of water | (2-Chlorooxazol-4-yl)methyl ester |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Anhydrous solvent | 4-(Alkoxymethyl)-2-chlorooxazole |

| Chemoselective Etherification | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO, Alcohol (e.g., Methanol) | Room temperature | 2-Chloro-4-(methoxymethyl)oxazole |

Derivatization via Mesylation

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. youtube.com To enhance its reactivity, it can be converted into a sulfonate ester, such as a mesylate. This derivatization is achieved by treating this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically pyridine (B92270) or triethylamine. The base neutralizes the HCl byproduct generated during the reaction. The resulting (2-Chlorooxazol-4-yl)methyl methanesulfonate (B1217627) is an excellent substrate for Sₙ2 reactions, as the mesylate anion is a very stable leaving group. libretexts.org

Oxidation Pathways of Primary Alcohols on the Oxazole Ring

The primary alcohol of this compound can be oxidized to two different oxidation states: an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product.

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage (2-chlorooxazole-4-carbaldehyde), milder, anhydrous oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Dess-Martin periodinane (DMP) are effective for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents in aqueous conditions will oxidize the primary alcohol directly to the corresponding carboxylic acid (2-chlorooxazole-4-carboxylic acid). guidechem.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄, also known as the Jones reagent), or ruthenium tetroxide (RuO₄). The oxidation of similar heteroaryl methanols, such as thiazol-2-ylmethanol, to the corresponding ketone or carboxylic acid is a well-documented process. researchgate.net

| Oxidizing Agent | Product Name | Product Structure |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-Chlorooxazole-4-carbaldehyde | C₄H₂ClNO₂ |

| Dess-Martin Periodinane (DMP) | 2-Chlorooxazole-4-carbaldehyde | C₄H₂ClNO₂ |

| Potassium Permanganate (KMnO₄) | 2-Chlorooxazole-4-carboxylic acid | C₄H₂ClNO₃ |

| Jones Reagent (CrO₃/H₂SO₄) | 2-Chlorooxazole-4-carboxylic acid | C₄H₂ClNO₃ |

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

Direct displacement of the hydroxyl group by a nucleophile is generally not feasible because the hydroxide (B78521) ion (OH⁻) is a strong base and thus a poor leaving group. msu.edulibretexts.org Therefore, a two-step strategy is employed. First, the hydroxyl group is converted into a good leaving group. As discussed previously, this is commonly achieved by converting the alcohol to a mesylate or tosylate. libretexts.org

Once activated, the resulting compound, such as (2-Chlorooxazol-4-yl)methyl methanesulfonate, can undergo an Sₙ2 reaction with a wide variety of nucleophiles. This allows for the introduction of diverse functional groups at position 4 of the oxazole ring. For example, reaction with sodium cyanide introduces a nitrile group, while reaction with sodium azide (B81097) yields an azide, and reaction with a thiolate provides a sulfide.

Reactivity at the Chloro Substituent (Position 2)

The chlorine atom at position 2 of the oxazole ring is attached to an sp²-hybridized carbon atom. This bond is significantly stronger and less susceptible to classical Sₙ1 or Sₙ2 nucleophilic substitution reactions compared to a chlorine on an sp³-hybridized carbon. nih.gov However, transformations such as halogen exchange can be accomplished using organometallic chemistry.

Halogen Exchange Reactions

Halogen exchange reactions on aryl or vinyl halides, like the 2-chlorooxazole (B1317313) system, typically require metal mediation or catalysis. nih.gov

Metal-Catalyzed Halogen Exchange: A Finkelstein-type reaction, which works well for alkyl halides, is not effective for aryl chlorides. nih.govyoutube.com However, copper-catalyzed protocols have been developed that can facilitate the exchange of an aryl bromide or, in some cases, an aryl chloride for an iodide. nih.gov These reactions typically involve a copper(I) salt, a ligand, and a source of iodide, such as sodium iodide or potassium iodide.

Lithium-Halogen Exchange: A more versatile method for activating the C2 position is the lithium-halogen exchange. wikipedia.org This reaction involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), usually at low temperatures. The reaction is typically fast and results in the replacement of the chlorine atom with a lithium atom, forming a 2-lithiooxazole species. This organolithium intermediate is a powerful nucleophile and can react with a wide range of electrophiles, allowing for the introduction of new substituents at the C2 position. It is important to note that the acidic proton of the hydroxyl group would also react with the organolithium reagent, so protection of the alcohol or the use of excess reagent would be necessary.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at C2

The chlorine atom at the C2 position of this compound is a suitable leaving group for various palladium-catalyzed cross-coupling reactions. This position is electronically deficient, facilitating the initial oxidative addition step in the catalytic cycle. While 2-chlorooxazoles are generally less reactive than their bromo or iodo counterparts, modern catalytic systems with specialized ligands can effectively activate C-Cl bonds for C-C bond formation. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C2 of the oxazole ring and an aryl or vinyl group from a boronic acid or its ester. For a substrate like this compound, a typical Suzuki reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst and conditions is crucial for achieving good yields with the relatively inert chloro-substituent. harvard.edursc.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C2 position with a terminal alkyne, creating a 2-alkynyl-oxazole derivative. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting alkynylated products are valuable intermediates for the synthesis of more complex heterocyclic systems. nih.gov

Below is a table summarizing plausible conditions for these cross-coupling reactions, extrapolated from systems with similar chloro-heterocyclic substrates.

| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent | Potential Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos) | K₃PO₄, K₂CO₃, or Cs₂CO₃ | Dioxane/H₂O, Toluene, or DMF | (2-Aryl-oxazol-4-yl)methanol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine, or DIPA | THF or DMF | (2-Alkynyl-oxazol-4-yl)methanol |

Nucleophilic Aromatic Substitution on the Oxazole Ring

The C2 position of the oxazole ring is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and oxygen atoms. The presence of a chlorine atom at this position makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. pharmaguideline.comwikipedia.org

This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion. A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

Amination: Reaction with primary or secondary amines can introduce amino functionalities at the C2 position. libretexts.orgyoutube.com This reaction is often carried out in the presence of a base to neutralize the HCl byproduct. However, over-alkylation can be a challenge with primary amines. youtube.com

Alkoxylation/Hydroxylation: Strong nucleophiles like sodium methoxide (B1231860) or sodium hydroxide can displace the chloride to form 2-methoxy or 2-hydroxy oxazole derivatives.

Thiolation: Thiolates (RS⁻) are generally excellent nucleophiles and are expected to react efficiently to yield 2-thioether substituted oxazoles.

A significant competing pathway in nucleophilic reactions on oxazoles is ring-opening, which can occur under harsh conditions or with particularly strong nucleophiles. pharmaguideline.com Careful selection of reaction conditions is therefore essential to favor the desired substitution product over ring cleavage.

| Nucleophile | Reagent Example | Potential Product | General Conditions |

|---|---|---|---|

| Amine | R₂NH | (2-(Dialkylamino)oxazol-4-yl)methanol | Heat in a polar aprotic solvent (e.g., DMF, DMSO), often with a non-nucleophilic base (e.g., K₂CO₃). |

| Alkoxide | NaOR | (2-Alkoxyoxazol-4-yl)methanol | Reaction with sodium alkoxide in the corresponding alcohol as solvent. |

| Thiolate | NaSR | (2-(Alkylthio)oxazol-4-yl)methanol | Reaction with sodium thiolate in a polar aprotic solvent (e.g., DMF). |

Reactivity of the Oxazole Ring System

Cycloaddition Reactions (e.g., Diels-Alder)

The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comwikipedia.orgresearchgate.net This reactivity provides a powerful synthetic route to highly substituted pyridine derivatives. tandfonline.com In a typical reaction, the oxazole (diene) reacts with a dienophile (e.g., an alkene or alkyne). The initial cycloadduct is a bicyclic intermediate containing an oxygen bridge, which is often unstable. This intermediate typically undergoes a retro-Diels-Alder reaction or elimination of water to aromatize, yielding a pyridine ring. wikipedia.org

The reactivity of the oxazole diene is enhanced by electron-donating substituents. pharmaguideline.comresearchgate.net Conversely, the reaction can be promoted by activating the oxazole nitrogen with a Brønsted or Lewis acid. nih.govacs.orgacs.org This activation lowers the LUMO energy of the oxazole, making it an "electron-deficient diene" that can participate in an inverse-electron-demand Diels-Alder reaction with electron-rich alkenes. nih.govacs.orgresearchgate.net

Ring-Opening Reactions and Stability under Diverse Conditions

The oxazole ring in this compound exhibits moderate stability and can undergo ring-opening under various conditions.

Acidic Conditions: The ring is susceptible to decomposition in the presence of concentrated acids. slideshare.net Certain substituted oxazoles, such as those with a 5-hydroxy group, have been shown to be unstable toward hydrolytic ring-opening. nih.gov

Basic Conditions: While the ring is generally more stable to bases than to acids, strong bases can promote ring-opening. For instance, treatment of some oxazoles with ammonia (B1221849) can lead to ring cleavage and re-cyclization to form imidazoles. pharmaguideline.com

Nucleophilic Attack: As mentioned in section 3.2.3, strong nucleophiles can induce ring cleavage as a competing pathway to substitution, particularly by attacking the C2 position. pharmaguideline.com

Organometallic Reagents: Strong bases like organolithium reagents can deprotonate the C2 position (if unsubstituted). However, metallation at C2 can also lead to unstable 2-lithio-oxazoles, which readily fragment to form open-chain isocyanides. pharmaguideline.com

Oxidative/Reductive Cleavage: Strong oxidizing agents, such as potassium permanganate, can cause oxidative cleavage of the oxazole ring. pharmaguideline.com Similarly, some reductive conditions can also result in ring-opening products rather than simple reduction of substituents. tandfonline.com

The stability of this compound is therefore context-dependent, and reaction conditions must be chosen carefully to preserve the heterocyclic core when functionalization is desired.

Multi-step Synthetic Sequences Utilizing this compound as a Building Block

The diverse reactivity of this compound makes it a valuable intermediate for constructing more complex molecules. Its two distinct functional handles—the C2-chloro group and the C4-hydroxymethyl group—allow for sequential and regioselective modifications.

A hypothetical synthetic sequence could leverage this differential reactivity. For example, the C2-chloro group can first be functionalized via a palladium-catalyzed cross-coupling reaction. The resulting product can then undergo further transformation at the C4-hydroxymethyl group.

Hypothetical Synthetic Sequence:

Step 1: C2 Functionalization via Suzuki Coupling. this compound is coupled with an arylboronic acid (e.g., 4-methoxyphenylboronic acid) under Suzuki conditions to install an aryl group at the C2 position.

Step 2: C4 Oxidation. The primary alcohol of the resulting (2-(4-methoxyphenyl)oxazol-4-yl)methanol is then oxidized to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Step 3: Further Elaboration. The newly formed aldehyde at C4 can serve as a handle for numerous subsequent reactions, such as Wittig olefination, reductive amination, or addition of organometallic reagents, to build further molecular complexity.

This sequence demonstrates how this compound can be used as a scaffold, allowing for the controlled, stepwise introduction of different substituents at the C2 and C4 positions, highlighting its utility as a versatile synthetic building block. researchgate.netnih.gov

Design and Synthesis of Novel 2 Chlorooxazol 4 Yl Methanol Derivatives

Structure-Guided Design Principles for Oxazole (B20620) Derivatives

The design of novel oxazole derivatives, including those based on (2-Chlorooxazol-4-YL)methanol, is heavily influenced by established medicinal chemistry principles. A primary strategy involves the concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance the compound's biological activity or pharmacokinetic profile. The oxazole ring itself is often utilized as a bioisostere for ester and amide groups due to its comparable size, geometry, and ability to participate in hydrogen bonding, while offering superior metabolic stability by being resistant to hydrolysis by esterases and amidases. researchgate.net

Structure-activity relationship (SAR) studies are fundamental to guiding the design of new analogues. researchgate.net These studies systematically modify the structure of a lead compound and assess the impact on its biological activity. For a scaffold like this compound, design principles would focus on modifications at three key positions: the chloro-substituent at C2, the hydroxymethyl group at C4, and the unsubstituted C5 position.

C2 Position: The chlorine atom is an electron-withdrawing group that influences the electronic properties of the oxazole ring. It can also serve as a leaving group for nucleophilic substitution reactions or as a handle for cross-coupling reactions, allowing for the introduction of diverse functionalities.

C4 Position: The hydroxymethyl group provides a site for derivatization through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These modifications can alter the compound's polarity, solubility, and ability to interact with biological targets.

C5 Position: This position is a prime site for introducing substituents to explore new interactions with target proteins. SAR studies for other oxazole-based compounds have shown that the nature of the substituent at C5 can dramatically influence potency and selectivity. nih.govnih.gov

Combinatorial Chemistry Approaches for Diversification

Combinatorial chemistry provides a powerful set of tools for rapidly generating large libraries of related compounds, which is essential for exploring the SAR of a scaffold like this compound. By systematically combining a small number of building blocks in all possible combinations, a vast chemical space can be explored efficiently. researchgate.net

Both solution-phase and solid-phase parallel synthesis are employed to create these libraries. In a typical approach for diversifying this compound, the core scaffold could be synthesized and then subjected to a variety of reactions in parallel. For instance, an array of carboxylic acids could be reacted with the C4-hydroxymethyl group to produce a library of esters. Similarly, a library of amines could be introduced at the C2 position via nucleophilic aromatic substitution.

Key reactions for building the oxazole core itself, such as the van Leusen oxazole synthesis, are amenable to combinatorial approaches. nih.gov This reaction, which combines an aldehyde with tosylmethyl isocyanide (TosMIC), can be used to generate a wide array of 5-substituted oxazoles by varying the aldehyde starting material. nih.gov Subsequent functionalization at other positions can further expand the diversity of the library.

Table 1: Representative Combinatorial Synthesis Approaches for Oxazole Derivatives

| Approach | Description | Key Reaction Type | Reference |

|---|---|---|---|

| Parallel Esterification | The C4-hydroxymethyl group of this compound is reacted with a library of diverse carboxylic acids. | Acylation | N/A |

| Parallel Amination | The C2-chloro group is displaced by a library of primary or secondary amines. | Nucleophilic Aromatic Substitution | N/A |

| Van Leusen Synthesis | A library of aldehydes is reacted with TosMIC to produce a diverse set of 5-substituted oxazoles. | Cycloaddition | nih.gov |

| Multi-component Reactions | Three or more starting materials are combined in a one-pot synthesis to rapidly build molecular complexity. | e.g., Ugi reaction | aip.org |

Solid-Phase Synthesis Applications

Solid-phase synthesis offers significant advantages for the preparation of oxazole libraries, primarily by simplifying the purification process. In this technique, a starting material is chemically anchored to an insoluble polymer resin. Chemical transformations are then carried out on the resin-bound substrate, and excess reagents and by-products are simply washed away after each step.

An efficient solid-phase methodology for synthesizing oxazole derivatives can be envisioned starting from a resin-bound building block. For example, a protected form of serine could be attached to a resin. Through a series of steps including coupling with an appropriate acid chloride and subsequent cyclodehydration, the oxazole ring can be constructed directly on the solid support.

Alternatively, a pre-formed oxazole scaffold can be attached to the resin. For this compound, the hydroxymethyl group at the C4 position is an ideal handle for linking to a solid support, such as a Wang or Rink amide resin. Once anchored, the C2-chloro and C5-H positions are available for further chemical modification. After the desired sequence of reactions is complete, the final compound is cleaved from the resin and isolated. This approach avoids tedious chromatographic purification at intermediate stages, making it highly suitable for high-throughput synthesis.

Regioselective Functionalization Strategies

Achieving regioselectivity—the ability to control which position on a molecule reacts—is critical for the rational design of complex derivatives. For the this compound scaffold, the C5 position is the most likely site for initial functionalization via electrophilic substitution, but controlling reactions at specific sites often requires sophisticated chemical strategies.

Directed metalation is a powerful tool for regioselective functionalization. In this approach, a directing group on the molecule coordinates to a strong base (typically an organolithium or magnesium amide reagent), directing the removal of a proton from an adjacent position. For the oxazole ring, the endocyclic nitrogen and oxygen atoms can direct metalation. Studies have shown that using TMP-bases (2,2,6,6-tetramethylpiperidide) of magnesium or zinc can achieve regioselective metalation of the oxazole ring at the C2, C4, or C5 positions, depending on the substituents already present. nih.govacs.org The resulting organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups with high precision. nih.gov

Table 2: Reagents for Regioselective Metalation of Oxazoles

| Reagent | Targeted Position | Description | Reference |

|---|---|---|---|

| n-Butyllithium (BuLi) | C2 | Often leads to deprotonation at the most acidic C-H bond, which is typically C2 in simple oxazoles. | rsc.org |

| TMPMgCl·LiCl | C5 or C2 | A strong, non-nucleophilic base that can deprotonate less acidic C-H bonds, with selectivity influenced by existing substituents. | nih.govacs.org |

| TMPZnCl·LiCl | C5 or C2 | A milder zinc-based reagent allowing for functionalization in the presence of more sensitive groups. | nih.gov |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or direct C-H arylation reactions, also provide highly regioselective methods for functionalizing the oxazole ring. rsc.orgresearchgate.net For instance, the C2-chloro group on the target compound is a suitable handle for Suzuki coupling with various boronic acids to install new aryl or heteroaryl groups at that position. Furthermore, methods for the direct C-H arylation of oxazoles at either the C2 or C5 position have been developed, with the regioselectivity controlled by the choice of catalyst and reaction conditions. researchgate.net These strategies are essential for synthesizing fully substituted and highly functionalized oxazole derivatives. nih.govacs.org

Stereoselective Synthesis of Enantiomers and Diastereomers

While this compound itself is not chiral, many of its potential derivatives are. For example, if the hydroxymethyl group is oxidized to an aldehyde and then reacted with a Grignard reagent, a new stereocenter will be created. Stereoselective synthesis aims to produce a single desired stereoisomer (enantiomer or diastereomer) out of many possibilities. This is critically important in drug development, as different stereoisomers can have vastly different biological activities and toxicities.

There are several established strategies for achieving stereoselectivity in the synthesis of oxazole derivatives:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids. For instance, a chiral β-amino alcohol, derived from a natural amino acid, can be used as a key building block. Cyclization of this chiral precursor ensures that the resulting oxazoline (B21484) or oxazole derivative is produced as a single enantiomer. rsc.org

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed. This method can be used to control the stereochemistry of reactions on side chains attached to the oxazole ring.

Asymmetric Catalysis: This is one of the most powerful methods for stereoselective synthesis. A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For example, an asymmetric aldol (B89426) addition catalyzed by a chiral complex could be used to create a chiral intermediate that is then converted into the target oxazoline derivative. nih.gov Chiral oxazoline-containing ligands themselves are widely used in asymmetric catalysis for a variety of transformations. researchgate.net

By employing these strategies, chemists can synthesize specific stereoisomers of complex this compound derivatives, allowing for a detailed investigation of how stereochemistry impacts their biological function. nih.gov

Biological Activities and Mechanistic Investigations of 2 Chlorooxazol 4 Yl Methanol and Its Derivatives

General Pharmacological Relevance of Oxazole (B20620) Scaffolds

Oxazoles are five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. This structural scaffold is a fundamental building block in numerous biologically active natural products and synthetic drugs. labcompare.com The versatility of the oxazole ring allows it to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. labcompare.com This has led to the development of oxazole derivatives with a broad spectrum of pharmacological activities.

The oxazole nucleus is considered a "privileged" structure in medicinal chemistry due to its presence in compounds exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties. intuibio.com The biological activity of oxazole derivatives is often influenced by the nature and position of substituents on the oxazole ring. intuibio.com For instance, substitutions at different positions can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to specific biological targets. The structural and chemical diversity of oxazole-containing molecules facilitates their interaction with various receptors and enzymes, making them a central focus in the quest for new therapeutic agents. labcompare.com

Screening for Enzyme and Receptor Interactions

The ability of the oxazole scaffold to serve as a bioisostere for other heterocyclic rings like thiazoles and imidazoles has made it a valuable component in the design of enzyme inhibitors and receptor modulators. nih.gov

The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in transducing signals from cytokines and growth factors, which are pivotal in regulating immune responses and inflammation. semanticscholar.org Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.

Selective inhibition of JAK1 is a key therapeutic strategy for managing conditions driven by pro-inflammatory cytokines. nih.gov While direct studies on (2-Chlorooxazol-4-YL)methanol are not available, the broader class of heterocyclic compounds, including those with nitrogen-containing rings, has been extensively explored for JAK1 inhibition. For example, various small molecule inhibitors targeting the ATP-binding site of JAK1 have been developed. The development of second-generation JAK inhibitors has focused on achieving greater selectivity for specific JAK isozymes to minimize off-target effects. plos.org The investigation of oxazole-based compounds as potential JAK1 inhibitors is an active area of research, driven by the need for novel and selective therapeutic agents.

Oxazole derivatives have been shown to modulate various disease-related pathways. Their ability to interact with a diverse range of biological targets makes them valuable probes for studying cellular signaling and for the development of targeted therapies. The specific substitutions on the oxazole ring play a crucial role in determining which pathways are affected.

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial infections has created an urgent need for new antimicrobial agents with novel mechanisms of action. nih.gov Oxazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacterial and fungal pathogens. labcompare.comnih.gov

The antimicrobial efficacy of oxazole-containing compounds is often attributed to their ability to interfere with essential microbial processes. The presence of electron-withdrawing groups on the oxazole ring has been shown to enhance antimicrobial activity against certain bacterial strains. labcompare.com

Below is a table summarizing the antimicrobial activity of selected oxazole derivatives from various studies.

| Compound/Derivative Class | Target Microorganism | Activity/Findings |

| Amido sulfonamido methane (B114726) linked bisoxazoles | S. aureus, E. coli, B. subtilis, K. pneumonia | Pronounced antibacterial activity. intuibio.com |

| Spiro 3H-indole-3,40-pyrano(30,20-d) oxazole derivatives | Fungal strains | Interesting high antifungal activity. nih.gov |

| 2-aminooxazole derivatives | Mycobacterium tuberculosis | Promising activity against M. tuberculosis. |

Anticancer Research Applications

The oxazole scaffold is a key component in a number of natural products and synthetic molecules with potent anticancer activity. labcompare.commdpi.com These compounds exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the disruption of cellular structures like microtubules.

The substitution pattern on the oxazole ring is a critical determinant of anticancer efficacy. For example, the presence of dimethoxy and trimethoxy groups on aromatic aldehydes used to synthesize oxazole derivatives has been shown to enhance their anticancer activity. labcompare.com

The following table presents examples of oxazole derivatives and their reported anticancer activities.

| Compound/Derivative Class | Cancer Cell Line(s) | Activity/Findings |

| 4-(1H-imidazol-2-yl)-2-(pyrimidin-5-yl) oxazoles | Various cancer cell lines | One compound showed superior anticancer activity. labcompare.com |

| Tetrazole ring incorporated oxazole-pyrimidine derivatives | PC3, DU-145 (prostate), A549 (lung), MCF-7 (breast) | Several compounds displayed potent antitumor efficacy. researchgate.net |

| 2-thioxoimidazolidin-4-one derivatives with benzoxazole (B165842) moiety | HePG-2 (hepatocellular), MCF-7 (breast) | One compound showed potent activity against HePG-2, another against MCF-7. nih.gov |

| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues | SNB-19 (CNS), NCI-H460 (lung), SNB-75 (CNS) | A trimethoxyphenyl derivative demonstrated significant anticancer activity. nih.gov |

Anti-inflammatory Potential

Inflammation is a complex biological response implicated in numerous chronic diseases. Oxazole derivatives have been investigated for their anti-inflammatory properties and have shown promise in preclinical studies. labcompare.com The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory enzymes and pathways.

The structural features of oxazole derivatives can be tailored to enhance their anti-inflammatory activity. For instance, certain substitutions can improve their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the production of pro-inflammatory mediators. nih.gov

Investigation of Other Reported Biological Activities (e.g., antiviral, antitubercular, antidiabetic)

While research specifically on this compound is limited, the broader class of oxazole derivatives has been reported to exhibit a range of biological activities, suggesting potential therapeutic avenues for its derivatives.

Antiviral Activity: The oxazole moiety is a key structural feature in various compounds investigated for antiviral properties. tandfonline.com Studies have identified oxazole derivatives that exhibit inhibitory activity against different viruses. rsc.org For instance, methanolic extracts containing heterocyclic compounds have been tested for activity against influenza virus type A. nih.gov The mechanism can involve inhibiting viral attachment to host cells. nih.gov

Antitubercular Activity: The oxazole scaffold is considered a valuable pharmacophore in the development of new agents against Mycobacterium tuberculosis. tandfonline.com Research has focused on synthesizing and evaluating novel oxazole-containing compounds, such as 2-(quinoline-4-yloxy)acetamides, for their efficacy against this pathogen. nih.gov Some benzothiazole (B30560) analogs, which share structural similarities, have also shown bactericidal activity against both replicating and non-replicating M. tuberculosis. researchgate.net

Antidiabetic Activity: Oxazole derivatives have been explored for their potential in managing diabetes mellitus. tandfonline.com Numerous plant-derived extracts containing various phytochemicals, including heterocyclic compounds, have demonstrated hypoglycemic effects in preclinical studies. nih.govujpronline.com The antidiabetic action of such compounds may be attributed to their ability to restore pancreatic tissue function, increase insulin (B600854) output, or inhibit intestinal glucose absorption. nih.gov Studies on methanolic extracts of various plants have shown significant reductions in blood glucose levels in diabetic rat models. semanticscholar.orgresearchgate.net

Mechanistic Elucidation of Biological Action

Understanding the mechanism of action is crucial for the rational design and development of new therapeutic agents. For oxazole derivatives, this involves identifying their molecular targets and characterizing their binding interactions.

The pharmacological effects of oxazole derivatives are mediated by their interaction with specific biological macromolecules. The identification of these molecular targets is a key step in elucidating their mechanism of action. rsc.org Computational methods, such as molecular docking, are often employed to predict the binding of these compounds to potential protein targets. researchgate.net

Identified targets for various oxazole-based compounds include:

Enzymes: Phosphodiesterase 4 (PDE4) and soluble epoxide hydrolase (sEH) have been identified as targets for anti-inflammatory oxazole derivatives. nih.govnih.gov Glucosamine-6-phosphate synthase is another enzyme target for antimicrobial agents. researchgate.net

Receptors: Some oxazole derivatives have been designed as potent and selective agonists for the S1P1 receptor, which is involved in immunomodulation. nih.gov

Kinases and Transcription Factors: Cyclin-dependent kinase 2 (CDK-2) and Signal Transducer and Activator of Transcription 3 (STAT3) have been explored as targets for anticancer oxadiazole derivatives, a related class of heterocycles. nih.govresearchgate.net

Once a molecular target is identified, binding affinity and kinetic studies are performed to quantify the interaction between the compound and the target. These studies provide crucial data on the potency and dynamics of the drug-target interaction. High binding affinity indicates a strong interaction, which often correlates with higher biological potency. researchgate.net

Molecular docking studies can predict binding energy, which is an indicator of affinity. For example, in a study of 2,4,5-trisubstituted oxazoles as inhibitors of aquaporin-4 (AQP4), compounds showed binding energies ranging from -6.1 to -7.3 kcal/mol. nih.gov Similarly, novel pyrazole (B372694) and isoxazole (B147169) derivatives have been synthesized and evaluated for their binding affinities to key neurotransmitter receptors like dopamine (B1211576) D(2) and serotonin (B10506) 5-HT(2A). nih.gov

Table 1: Example Binding Affinity Data for Oxazole Derivatives Against Specific Targets

| Compound Class | Target Protein | Method | Binding Affinity/Energy |

|---|---|---|---|

| 2,4,5-Trisubstituted Oxazoles | Aquaporin-4 (AQP4) | Molecular Docking | -7.3 kcal/mol (highest affinity) |

| 1,3,4-Oxadiazole Derivatives | Cyclin-Dependent Kinase 2 (CDK-2) | Molecular Docking | -10.654 kcal/mol (most effective) |

| Triazole/Oxazole Derivatives | S1P1 Receptor | Radioligand Binding Assay | High affinity and selectivity reported |

| Quinolyl Oxazoles | Phosphodiesterase 4 (PDE4) | Biochemical Assay | Picomolar potency reported |

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. tandfonline.comresearchgate.net

The biological activity of the oxazole core can be significantly modulated by the nature and position of its substituents. The three positions on the oxazole ring are available for substitution, allowing for fine-tuning of its pharmacological properties. researchgate.net

Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as a chloro group on a phenyl ring attached to the oxazole, can enhance biological activity in some cases. researchgate.net Conversely, electron-donating groups like a methoxy (B1213986) group have also been shown to result in excellent activity, indicating that the electronic properties of substituents play a complex role. researchgate.net

Steric Factors: The size and shape of substituents can influence how a molecule fits into the binding pocket of its target protein. For example, in a series of inhibitors for soluble epoxide hydrolase (sEH), it was found that a 3,4-dichloro substitution on a terminal phenyl ring conferred the best inhibitory potency. nih.gov

Lipophilicity: The lipophilic (hydrophobic) nature of a molecule can affect its ability to cross cell membranes and interact with hydrophobic pockets in target receptors. researchgate.net

Table 2: Summary of Substituent Effects on the Activity of Oxazole Derivatives

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |

|---|---|---|---|

| Phenyl ring at C4 | Chloro group (electron-withdrawing) | Maintained activity | Substituted benzoxazoles |

| Phenyl ring at C4 | Methoxy group (electron-donating) | Excellent activity | Substituted benzoxazoles |

| Terminal phenyl ring | 3,4-Dichloro substitution | Best inhibitory potency | Diflapolin derivatives |

| Benzoic acid moiety | Ortho-fluoro substituent | Slight decrease in potency | Trisubstituted isoxazoles |

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. tandfonline.comnih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

For oxazole derivatives, SAR studies have helped to identify key pharmacophores for various activities tandfonline.com:

Antitubercular Activity: The pharmacophore often includes the oxazole ring as a central scaffold, with specific substitutions that enhance lipophilicity and interaction with the mycobacterial target.

Antiviral Activity: Key features might include hydrogen bonding groups and aromatic rings that facilitate interaction with viral proteins.

Antidiabetic Activity: The pharmacophore for antidiabetic oxazoles may involve features that mimic the structure of natural ligands for metabolic enzymes or receptors.

By understanding the pharmacophore, medicinal chemists can design new molecules with improved potency and selectivity, guiding the development of novel derivatives of compounds like this compound for specific therapeutic targets. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of oxazole (B20620) derivatives. These calculations can predict optimized molecular geometry, frontier molecular orbital energies (HOMO and LUMO), and various reactivity descriptors.

For oxazole derivatives, DFT studies using methods like B3LYP with basis sets such as 6-311G++(d,p) have been employed to elucidate their electronic structure. Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. A smaller HOMO-LUMO energy gap (ΔE) suggests higher chemical reactivity. For a studied N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating significant chemical reactivity.

Chemical Reactivity Descriptors: Parameters such as chemical potential, global hardness, electrophilicity index, and polarizability are calculated to provide a deeper understanding of the molecule's reactivity. These descriptors help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting non-covalent interactions.

Introducing different substituents on the oxazole ring significantly affects the positions of the molecular energy levels, thereby influencing the molecule's donor-acceptor properties and, consequently, its biological activity.

Table 1: Calculated Electronic Properties of an Oxazole Derivative

| Parameter | Value | Significance |

|---|---|---|

| EHOMO | -5.6518 eV | Electron-donating ability |

| ELUMO | -0.8083 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.8435 eV | Chemical reactivity and kinetic stability |

Data is for N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine, calculated using DFT (B3LYP/6–311++G (d, p)).

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules like (2-Chlorooxazol-4-YL)methanol.

Conformational Analysis aims to identify the stable conformations (isomers) of a molecule and their relative energies. This is crucial because the biological activity of a molecule is often dependent on its specific 3D shape, which allows it to bind to a biological target.

Molecular Dynamics (MD) Simulations provide a detailed picture of the molecule's movement over time. By simulating the interactions between the atoms of the molecule and its environment (e.g., a solvent or a biological receptor), MD can reveal:

The stability of different conformations.

How the molecule interacts with its surroundings.

The flexibility of the molecule and its various parts.

The stability of ligand-receptor complexes, as demonstrated in studies of imidazo[2,1-b]oxazole derivatives with BRAF kinase.

Studies on the parent oxazole molecule have used nonadiabatic ab initio dynamics simulations to investigate its excited-state decay, revealing ultrafast processes like ring-opening and ring-closure. While focused on photochemical reactions, these advanced computational methods highlight the capability to simulate complex dynamic events in oxazole rings. For drug design, MD simulations are frequently used to confirm the stability of complexes formed between a ligand and its target protein, as shown in studies of oxazole derivatives targeting SARS-CoV-2 proteins.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a potential drug.

For oxazole derivatives, docking studies have been widely used to:

Identify potential biological targets: By docking the molecule against a panel of known protein structures.

Predict binding affinity: The docking score provides an estimate of how strongly the ligand binds to the receptor.

Elucidate the binding mode: Docking reveals the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the receptor's active site.

For example, docking studies on 1,3-oxazole derivatives identified them as potential inhibitors of the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their anticancer activity. Similarly, imidazo[2,1-b]oxazole derivatives were docked into the active site of the BRAF kinase to understand their interaction patterns. In another study, cytisine-containing 1,3-oxazoles were docked as potential inhibitors of Candida spp. glutathione (B108866) reductase. These studies demonstrate the utility of docking in hypothesizing the mechanism of action for novel oxazole-based compounds.

Table 2: Example of Docking Study Results for an Oxazole Derivative

| Target Protein | Ligand | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| BRAF Kinase (4G9C) | T2 (imidazo[2,1-b]oxazole) | Not specified | -149.552 (Binding Free Energy kJ/mol) |

Results from a study on imidazo[2,1-b]oxazole derivatives.

QSAR Modeling for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds.

For oxazole derivatives, 2D- and 3D-QSAR models have been successfully developed for various biological activities:

Antileishmanial Activity: A study on oxazole and oxadiazole derivatives developed robust 2D-QSAR and 4D-QSAR models (R² = 0.90, R²pred = 0.82 for 2D-QSAR) that could accurately predict the anti-leishmanial activity against Leishmania infantum.

Anticancer Activity: 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been created for imidazo[2,1-b]oxazole derivatives as mutant BRAF kinase inhibitors. These models provided contour maps that highlight the structural features crucial for high anticancer activity. Another study used Associative Neural Networks to build predictive QSAR models for 1,3-oxazole derivatives as tubulin inhibitors, achieving high accuracy on both training and test sets.

These models are valuable tools for optimizing lead compounds by suggesting specific structural modifications that are likely to improve biological activity.

Table 3: Statistical Parameters of a 3D-QSAR Model for Oxazole Derivatives

| Model | q² | R² | R²pred | Application |

|---|---|---|---|---|

| CoMSIA/SEHA | 0.578 | 0.828 | 0.74 | Anticancer (BRAF kinase inhibitors) |

q²: cross-validated correlation coefficient; R²: non-cross-validated correlation coefficient; R²pred: predictive correlation coefficient for the external test set.

De Novo Design of Oxazole-Based Ligands

De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit a specific biological target. The oxazole ring serves as a valuable scaffold in this process due to its favorable chemical properties and its presence in numerous biologically active molecules.

The process of de novo design using an oxazole scaffold might involve:

Scaffold Selection: Choosing the oxazole core as a starting point due to its known pharmacological relevance.

Fragment Ligation: Computationally "growing" a molecule by adding chemical fragments to the oxazole scaffold within the constraints of a receptor's binding site.

Structure Optimization: Refining the generated structures to improve their predicted binding affinity and drug-like properties.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of (2-Chlorooxazol-4-YL)methanol. These techniques provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of this compound by providing information on the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are expected. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, with a chemical shift in the range of 4.5-5.0 ppm. The proton on the oxazole (B20620) ring (at position 5) would resonate as a singlet in the aromatic region, typically around 7.5-8.0 ppm. The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration, but it is generally expected in the region of 2.0-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the range of 55-65 ppm. The carbons of the oxazole ring would show distinct signals: the carbon bearing the chlorine atom (C2) would be in the range of 150-160 ppm, the carbon at position 4 (C4) attached to the methanol (B129727) group would be around 140-150 ppm, and the carbon at position 5 (C5) would resonate at approximately 125-135 ppm.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₂OH | ~4.7 (s, 2H) | ~60 |

| Oxazole-H5 | ~7.8 (s, 1H) | ~130 |

| -OH | Variable, broad | - |

| Oxazole-C2 | - | ~155 |

| Oxazole-C4 | - | ~145 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. In a typical mass spectrum, the molecule would be ionized, and the resulting molecular ion peak [M]⁺ would be observed. For this compound (C₄H₄ClNO₂), the expected monoisotopic mass is approximately 133.00 g/mol . The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), or the chlorine atom (-Cl). The fragmentation of other heterocyclic compounds suggests that cleavage of the oxazole ring could also occur. researchgate.netzsmu.edu.ua

Expected Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Identity |

| [M]⁺ | 133/135 | Molecular Ion |

| [M-OH]⁺ | 116/118 | Loss of hydroxyl group |

| [M-CH₂OH]⁺ | 102/104 | Loss of hydroxymethyl group |

| [M-Cl]⁺ | 98 | Loss of chlorine atom |

Note: The presence of the chlorine isotope ³⁷Cl gives rise to the M+2 peak.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group, which is characteristic of alcohols. docbrown.info A sharp peak corresponding to the C-O stretching of the primary alcohol would likely be observed around 1050-1150 cm⁻¹. The C=N stretching of the oxazole ring is expected to appear in the 1600-1680 cm⁻¹ region. The C-Cl stretching vibration typically occurs in the fingerprint region, between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=N (oxazole) | Stretching | 1600-1680 |

| C-O (alcohol) | Stretching | 1050-1150 |

| C-Cl | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the oxazole ring in this compound. The oxazole ring system is expected to exhibit absorption in the UV region. The position of the maximum absorption (λmax) can be influenced by the substituents on the ring. For this compound, the λmax is anticipated to be in the range of 210-240 nm. The electronic spectra of similar substituted phenols have been studied, providing a basis for these predictions. whitman.edu

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the purity assessment and quantification of organic compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound.

In a typical setup, a C18 column would be used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be employed. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at the λmax of the compound. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantification. The development and validation of HPLC methods for similar heterocyclic compounds have been reported, providing a framework for establishing a robust analytical procedure. pensoft.net

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. In the context of this compound, GC is primarily utilized for purity assessment and to monitor the progress of its synthesis.

Methodology and Findings:

A typical GC analysis involves injecting a small, vaporized sample into a carrier gas stream (often helium or nitrogen) that flows through a long, thin column. researchgate.net The column's inner surface is coated with a stationary phase. For the analysis of polar compounds like this compound, which contains a hydroxyl group, a polar stationary phase is generally preferred. Columns such as those packed with Carbowax 20M or similar polyethylene (B3416737) glycol-based materials are effective. upr.edu

The separation is based on the differential partitioning of the analyte between the mobile carrier gas and the stationary phase. The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions. For this compound, the retention time will be influenced by factors such as the column temperature program, carrier gas flow rate, and the specific stationary phase used. nih.gov

A flame ionization detector (FID) is commonly employed for the detection of this compound due to its high sensitivity to organic compounds. oiv.int For enhanced identification, GC can be coupled with mass spectrometry (GC-MS). This combination provides not only the retention time but also the mass spectrum of the compound, which offers detailed structural information, aiding in unequivocal identification, especially in complex mixtures. acs.orgnih.govresearchgate.net The analysis of halogenated compounds by GC-MS is a well-established technique. nih.govscholaris.ca

| Parameter | Typical Value/Condition |

| Column | Capillary column with a polar stationary phase (e.g., ZB-WAXplus) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Oven Program | Temperature gradient, e.g., starting at 50°C and ramping to 250°C |

This table presents typical parameters for the GC analysis of this compound. The exact conditions may vary depending on the specific instrumentation and analytical goals.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring chemical reactions, identifying compounds, and assessing purity. libretexts.orgorgchemboulder.comchemistryhall.com It is particularly useful in the synthesis of this compound to track the consumption of starting materials and the formation of the product. chemmethod.comacs.org

Methodology and Findings:

A TLC analysis involves spotting a small amount of the reaction mixture or sample onto a TLC plate, which is typically a sheet of glass, aluminum, or plastic coated with a thin layer of an adsorbent like silica (B1680970) gel. orgchemboulder.comchemistryhall.com The plate is then placed in a developing chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase. orgchemboulder.com

For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexanes, is often effective. researchgate.net The ratio of these solvents can be adjusted to achieve optimal separation. mit.edu The position of the compound on the developed plate is characterized by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net